7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-2-3-7-8(4-6)14-9(5-11-7)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBSIZBLCKNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Intermediate Formation
Step 1: Base-Catalyzed Condensation
A phenol derivative (e.g., 2-amino-4-methylphenol) reacts with γ-butyrolactone or α-bromo-γ-butyrolactone under alkaline conditions (e.g., K₂CO₃ or NaOH) to form a hydroxyl-substituted intermediate. For example:
- Reactants : 2-Amino-4-methylphenol + α-bromo-γ-butyrolactone
- Conditions : DMF solvent, 25–80°C, 6–12 hours.
- Intermediate : A linear precursor with a pending hydroxyl group.
Step 2: Acid-Catalyzed Cyclization
The intermediate undergoes ring closure using acid catalysts (e.g., ZnCl₂, trifluoromethanesulfonic acid) at elevated temperatures:
- Catalyst : Trifluoromethanesulfonic acid (5 wt%)
- Conditions : 150°C, 8 hours, inert atmosphere.
- Yield : 45% for analogous benzopyran systems.
One-Pot Benzoxazinone Formation
Adapted from Shridhar’s method, this approach uses chloroacetyl chloride for direct cyclization:
- Reactants : 2-Amino-4-methylphenol + chloroacetyl chloride
- Conditions : Reflux in methylisobutylketone (MIBK) with NaHCO₃.
- Product : 7-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, followed by oxidation to the carboxylic acid.
Comparative Analysis of Methods
Structural Confirmation and Characterization
- X-ray Crystallography : Resolves intramolecular hydrogen bonding (N–H⋯O, ~2.8–3.0 Å).
- ¹H NMR : Methyl group (δ ~2.3 ppm), carboxylic proton (δ ~12.1 ppm).
- HPLC : Purity >95% (C18 column, retention time ~12.3 min).
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (up to 65%) and reduce reaction time. Key parameters:
- Temperature Control : 150°C ± 5°C for cyclization.
- Solvent Recovery : Ethanol recrystallization minimizes waste.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid serves as a versatile building block in synthetic chemistry. Its unique structure allows for various chemical transformations, making it valuable in the synthesis of more complex organic molecules.
Key Reactions:
- Oxidation: Can yield carboxylic acids or ketones.
- Reduction: May produce alcohols or amines.
- Substitution: Facilitates the introduction of different functional groups.
The compound's reactivity is attributed to its carboxylic acid functional group, which enhances its utility in synthetic pathways.
Medicine
Research into the pharmaceutical potential of this compound is ongoing. Preliminary studies suggest its efficacy as a pharmaceutical intermediate in drug development.
Potential Therapeutic Applications:
- Antimicrobial agents
- Anti-inflammatory compounds
- Modulators of enzyme activity
Further investigations are necessary to elucidate its mechanisms of action and therapeutic efficacy.
Industry
In industrial applications, this compound is utilized in the production of advanced materials such as polymers and resins. Its properties contribute to improved durability and performance in various formulations.
Applications in Material Science:
- Polymer Production: Used as a monomer in the synthesis of high-performance polymers.
- Coatings and Adhesives: Enhances adhesion properties and thermal stability.
Case Study 1: Synthesis of Novel Polymers
In a study published in the Journal of Polymer Science, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials demonstrated enhanced thermal stability compared to traditional polymers.
Case Study 2: Pharmaceutical Development
A research team investigated the potential of this compound as an antimicrobial agent. Results indicated significant activity against various bacterial strains, suggesting its promise as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₁H₁₁NO₃ (carboxylic acid form)
- Molecular Weight: 221.25 g/mol (ethyl ester derivative; C₁₂H₁₅NO₃)
- Physical Data : Predicted pKa of 2.02 (carboxylic acid), boiling point of 344.0±42.0 °C (ethyl ester) .
Comparative Analysis with Structural Analogues
Substituent Variations in Benzoxazine Derivatives
The biological activity and physicochemical properties of benzoxazine derivatives are highly dependent on substituent type and position. Below is a comparative table of key analogues:
Receptor Selectivity and Molecular Docking
Studies on CysLT receptors reveal that substituents dictate ligand selectivity:
Biological Activity
7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound belonging to the benzoxazine family, characterized by its heterocyclic structure that incorporates nitrogen and oxygen. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
- IUPAC Name : this compound
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.20 g/mol
- CAS Number : 1086380-48-4
- Purity : >90% .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include the reaction of 3-methyl derivatives with carboxylic acid derivatives, often facilitated by catalysts such as copper(I) salts in solvents like dichloromethane .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound can modulate the activity of enzymes that are crucial for various metabolic pathways.
- Receptor Binding : It may bind to receptors that mediate physiological responses.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound. For instance:
- Antioxidant Activity : Research indicates that benzoxazine derivatives exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Antimicrobial Effects : Some studies have reported that compounds in the benzoxazine class possess antimicrobial properties, making them candidates for further development in pharmaceutical applications .
- Polymerization and Material Science : The compound's unique structure allows it to participate in polymerization reactions, leading to the development of novel materials with enhanced thermal stability and mechanical properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | Structure | Moderate antioxidant activity |
| 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine | Structure | Antimicrobial properties |
| 7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | Structure | Enhanced thermal stability in polymers |
Q & A
Q. What are the recommended synthetic routes for 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?
A two-step methodology is commonly employed:
- Step 1 : Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols.
- Step 2 : Cu(I)-catalyzed intramolecular C-N cyclization to form the benzoxazine core. Final carboxylation at the 2-position can be achieved via hydrolysis of a nitrile intermediate or direct introduction using carboxylic acid precursors. Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield .
Q. How can the purity of this compound be assessed after synthesis?
Use reverse-phase HPLC with a mobile phase of methanol, water, 0.2 M sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with phosphoric acid. This system resolves closely related impurities, including epimers or degradation products . Confirm purity via mass spectrometry (MS) and <sup>1</sup>H/<sup>13</sup>C NMR for structural validation .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : Assign the methyl group at position 7 (δ ~1.3 ppm for CH3) and the carboxylic proton (δ ~12-13 ppm).
- X-ray crystallography : Resolve the dihydro-2H-benzoxazine ring conformation and hydrogen-bonding patterns (if crystalline).
- FT-IR : Confirm the carboxylic acid C=O stretch (~1700 cm<sup>-1</sup>) and N-H bending (~1550 cm<sup>-1</sup>) .
Q. How should researchers handle stability challenges during storage?
Store under inert atmosphere (N2 or Ar) at –20°C in amber vials to prevent oxidation of the dihydro-2H-benzoxazine ring. Conduct accelerated stability studies in buffers (pH 1–9) at 40°C for 48 hours, monitoring degradation via HPLC .
Advanced Research Questions
Q. What strategies resolve enantiomers of this chiral benzoxazine derivative?
Use chiral stationary phase HPLC (e.g., amylose- or cellulose-based columns) with a mobile phase containing 0.1% formic acid in hexane/isopropanol (85:15). Alternatively, employ ion-pair chromatography with tetrabutylammonium hydroxide to enhance separation of protonated enantiomers .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Variable substituents : Synthesize analogs with modifications at positions 7 (e.g., ethyl, halogen) and 2 (e.g., ester, amide).
- Biological assays : Test antimicrobial activity against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution (MIC determination).
- Computational modeling : Perform docking studies with target enzymes (e.g., bacterial dihydrofolate reductase) to correlate substituent effects with binding affinity .
Q. What methodologies assess metabolic stability in preclinical models?
Conduct in vitro hepatocyte or microsomal assays :
- Incubate the compound (1–10 µM) with liver microsomes (human/rat) in NADPH-regenerating buffer.
- Quantify parent compound depletion over 60 minutes using LC-MS/MS.
- Calculate half-life (t1/2) and intrinsic clearance (Clint) to predict in vivo stability .
Q. How can researchers mitigate synthetic byproducts during scale-up?
- Process optimization : Use flow chemistry for precise control of Cu(I)-catalyzed cyclization (reduces dimerization).
- Byproduct identification : Employ high-resolution MS and <sup>19</sup>F NMR (if fluorinated intermediates are used) to trace side reactions.
- Purification : Utilize preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) for challenging separations .
Q. What analytical approaches validate degradation pathways under oxidative stress?
Expose the compound to forced degradation conditions :
Q. How is computational chemistry applied to predict solubility and bioavailability?
- Solubility prediction : Use Schrodinger’s QikProp to calculate logS (aqueous solubility) and logP (partition coefficient).
- Bioavailability : Simulate intestinal permeability via the Caco-2 cell model in silico (e.g., GastroPlus™).
Validate predictions experimentally with shake-flask solubility assays and PAMPA permeability models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
